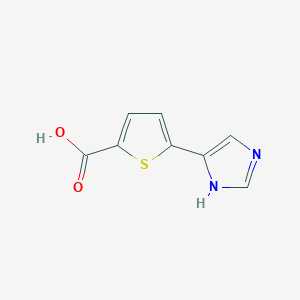

5-(1H-Imidazol-4-yl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(1H-imidazol-5-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-8(12)7-2-1-6(13-7)5-3-9-4-10-5/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDIVTWZROMIHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)O)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101232726 | |

| Record name | 2-Thiophenecarboxylic acid, 5-(1H-imidazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101232726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086380-04-2 | |

| Record name | 2-Thiophenecarboxylic acid, 5-(1H-imidazol-5-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086380-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxylic acid, 5-(1H-imidazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101232726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic chemistry and the scalability of the synthetic routes mentioned above suggest that it could be produced on a larger scale using similar methodologies.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Imidazol-4-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: Both the imidazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the imidazole or thiophene rings.

Scientific Research Applications

Medicinal Chemistry

5-(1H-Imidazol-4-yl)thiophene-2-carboxylic acid has shown potential as a scaffold for developing new pharmaceuticals. Its structure allows for the modification of various functional groups, which can enhance biological activity.

Case Study: Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. A study demonstrated that certain derivatives could inhibit the growth of Gram-positive bacteria, making them candidates for developing new antibiotics .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.

Example Reactions :

- Coupling Reactions : It can be used in Suzuki and Sonogashira coupling reactions to synthesize biaryl compounds.

- Functionalization : The carboxylic acid group allows for further functionalization, enabling the introduction of various substituents that can modify the compound's properties .

Materials Science

In materials science, this compound is utilized in creating conductive polymers and organic electronic materials.

Application Example: Organic Photovoltaics

Research has indicated that incorporating this compound into polymer blends can enhance the efficiency of organic photovoltaic cells. Its thiophene moiety contributes to improved charge transport properties, making it a candidate for next-generation solar cells .

Data Table: Overview of Applications

Mechanism of Action

The mechanism of action of 5-(1H-Imidazol-4-yl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The presence of chlorophenyl groups (e.g., in Compounds 16 and 19b) significantly enhances anticancer activity, likely due to improved hydrophobic interactions with target proteins .

This suggests that the target’s unsubstituted imidazole may require milder protocols for scalability .

Antibacterial vs. Anticancer Profiles :

- Compounds with sulfonamide or triazole substituents (e.g., 4b, 19b) show dual antibacterial and anticancer activity, whereas imidazole derivatives (target) may prioritize specific pathways due to their nitrogen-rich heterocycles .

Research Findings and Mechanistic Insights

Role of the Thiophene Core

The thiophene ring’s electron-rich nature facilitates π-π stacking interactions with aromatic residues in biological targets. Substitution at C3 (e.g., sulfonamide in 4b) vs. C5 (imidazole in the target) alters molecular conformation and binding affinity. For example, C3-substituted compounds in exhibit stronger Gram-negative bacterial inhibition, whereas C5-substituted imidazole derivatives may target eukaryotic enzymes like kinases .

Carboxylic Acid vs. Ester Derivatives

The free carboxylic acid group in the target compound enhances water solubility and enables salt formation, critical for bioavailability. In contrast, ester derivatives (e.g., 4b) show improved membrane permeability but require metabolic activation .

Biological Activity

5-(1H-Imidazol-4-yl)thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the molecular formula C₈H₆N₂O₂S and a molecular weight of approximately 194.21 g/mol. Its structure features a thiophene ring substituted with an imidazole group, which is crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Cell Viability Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including A549 (human lung adenocarcinoma) and MCF-7 (breast cancer). For instance, it was reported that treatment with 100 µM of the compound resulted in a significant reduction of cell viability in A549 cells, comparable to standard chemotherapeutic agents like cisplatin .

- Mechanisms of Action : The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways. This suggests a mechanism where the compound triggers programmed cell death, which is essential for effective cancer therapy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Broad-Spectrum Activity : Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, which poses a significant challenge in clinical settings .

- Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains have been determined, demonstrating that this compound can inhibit bacterial growth at relatively low concentrations, making it a candidate for further development as an antimicrobial agent .

Case Studies

A selection of case studies provides insights into the practical applications and efficacy of the compound:

- Study on Lung Cancer Cells : A study reported that compounds similar to this compound were tested against A549 cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .

- Antimicrobial Efficacy : Another study focused on testing the compound against various bacterial strains, including resistant strains. The findings suggested that this compound has potential as an alternative treatment for infections caused by resistant bacteria .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Organism | Concentration Tested | Effect Observed |

|---|---|---|---|

| Anticancer | A549 (Lung Cancer) | 100 µM | Significant reduction in viability |

| Antimicrobial | Staphylococcus aureus | Varies (MIC tested) | Inhibition at low concentrations |

| Escherichia coli | Varies (MIC tested) | Effective against multiple strains |

Q & A

Q. What are the common synthetic routes for preparing 5-(1H-Imidazol-4-yl)thiophene-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions between imidazole derivatives and thiophene precursors. For example:

- Method A : Refluxing 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones in acetic acid and sodium acetate (3–5 hours) yields crystalline products after recrystallization from DMF/acetic acid .

- Method B : Combining chloroacetic acid, thiourea, and aldehyde derivatives under similar reflux conditions .

Optimization : Yield depends on stoichiometry (1.0–1.1 equiv of reagents), reaction time, and recrystallization solvents. Acetic acid acts as both solvent and catalyst, while sodium acetate buffers the pH to stabilize intermediates .

Q. How is the compound purified, and what analytical techniques confirm its structural integrity?

Purification involves filtration of the crystalline precipitate, washing with acetic acid/water/ethanol, and recrystallization from DMF/acetic acid mixtures . Structural confirmation employs:

- NMR : Distinct peaks for imidazole protons (δ 7.8–8.5 ppm) and thiophene protons (δ 6.7–7.4 ppm) .

- HRMS : Accurate mass measurement (e.g., [M+H]+ calculated within 0.5 ppm error) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

Discrepancies arise from conformational flexibility or solvent effects. Strategies include:

Q. What strategies improve the anticancer activity of thiophene-imidazole hybrids, and how is structure-activity relationship (SAR) analyzed?

Key modifications:

- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) on the thiophene ring enhance cytotoxicity .

- Heterocycle fusion : Pyrrolo-pyrimidine or triazole moieties improve DNA intercalation .

SAR analysis : - In vitro assays : Compare IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa).

- Molecular docking : Simulate binding to targets like topoisomerase II using AutoDock Vina .

Q. How can computational methods predict the stability of this compound in biological systems?

- ADMET prediction : Tools like SwissADME assess solubility (LogS), metabolic stability (CYP450 interactions), and bioavailability .

- Molecular dynamics (MD) : Simulate interactions with serum proteins (e.g., albumin) to predict half-life .

Methodological Challenges and Solutions

Q. Why do some synthetic routes yield low-purity products, and how is this addressed?

Common issues:

Q. How is the compound’s coordination chemistry exploited in material science applications?

- Surface modification : Thiophene-2-carboxylic acid derivatives act as ligands for graphene functionalization, enhancing mid-IR detector sensitivity .

- Protocol : Dissolve 0.5 mg of the compound in 50 mL water, mix with graphene oxide, and sonicate for 1 hour to form stable complexes .

Data Interpretation and Reproducibility

Q. How can researchers reconcile discrepancies in melting points reported across studies?

Variations arise from:

- Polymorphism : Recrystallization solvents (e.g., DMF vs. acetic acid) produce different crystal forms .

- Impurities : Trace solvents (e.g., acetic acid) lower observed mp.

Standardization : Report DSC thermograms (heating rate: 10°C/min) and purity (HPLC ≥95%) .

Q. What metrics validate the compound’s biological activity in conflicting studies?

- Dose-response curves : Ensure IC₅₀ values are derived from ≥3 independent experiments.

- Positive controls : Compare activity to reference drugs (e.g., doxorubicin) .

Future Research Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.